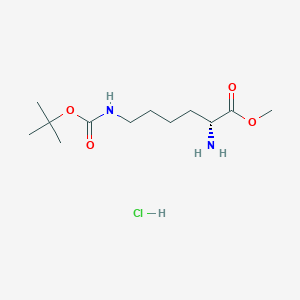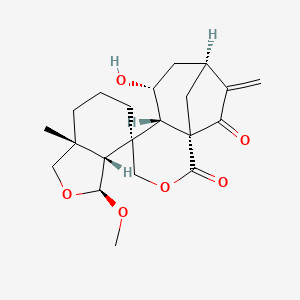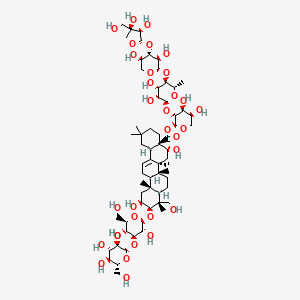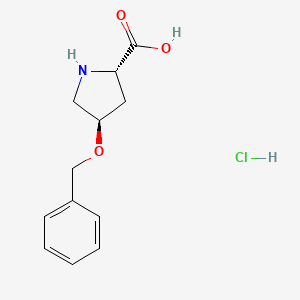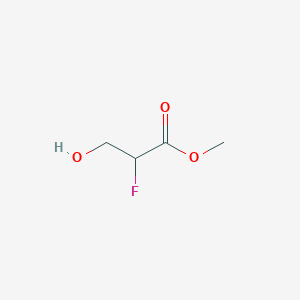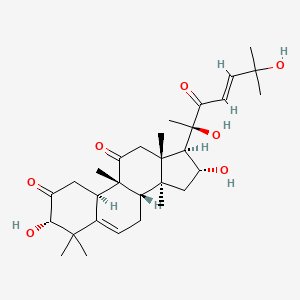
Isocucurbitacin D
Overview
Description
Isocucurbitacin D is a compound recognized for its antitumor properties . It is primarily present in the plant kingdom, especially in the Cucurbitaceae family .
Synthesis Analysis
The synthesis of Isocucurbitacin D involves several key genes and metabolites. A study on Luffa (Luffa acutangula) revealed that Bi, cytochromes P450s (CYP450s), and acyltransferase (ACT) of the cucurbitacin biosynthesis pathway, were significantly up-regulated . The levels of Isocucurbitacin D were significantly higher in bitter Luffa compared to non-bitter Luffa .Scientific Research Applications
Natural Occurrence and Structural Identification
- Natural Occurrence in Cucurbita texana : Isocucurbitacin D was identified among other cucurbitacins isolated from the fruits of Cucurbita texana. This study provided insights into the natural occurrence and biosynthesis of isocucurbitacins, suggesting they occur naturally and are biosynthesized ahead of normal cucurbitacins (Halaweish, 2004).
Therapeutic Potential and Applications
Cytotoxic Properties and Drug Discovery : A study investigating Bryonia cretica revealed the binding of isocucurbitacin D to cofilin, a target protein, and demonstrated its cytotoxic effects on human fibrosarcoma cell lines. This supports its potential application in drug discovery, especially in cancer research (Nakashima et al., 2022).
Anticancer Effects on Endometrial and Ovarian Cancer Cells : Research on cucurbitacin D, closely related to isocucurbitacin D, showed promising effects in inhibiting growth and inducing apoptosis in human endometrial and ovarian cancer cells. This suggests potential applications in developing treatments for these cancers (Ishii et al., 2013).
Anti-Cancer Activity in Cervical Cancer : Another study on cucurbitacin D highlighted its potent anti-cancer effects against cervical cancer, both in vitro and in vivo. This research underscores the potential of cucurbitacins, including isocucurbitacin D, in cervical cancer therapy (Sikander et al., 2016).
Inhibition of NF-κB Activation and Apoptosis Induction : A study investigating the effects of cucurbitacin D on NF-κB activation and apoptosis induction suggests potential therapeutic applications in cancer treatment, including lung cancer (Yang, 2021).
Impeding Gastric Cancer Cell Survival : Research on cucurbitacin D demonstrated its ability to impede gastric cancer cell survival by modulating various signaling pathways, indicating potential applications in gastric cancer treatment (Zhang et al., 2018).
Mechanism of Action
Isocucurbitacin D exhibits its antitumor effects by causing cell cycle arrest at the G2/M phase, inducing apoptosis, and increasing intracellular ROS production in certain cell lines. It suppresses cyclin B1, phospho-cdc2, and phospho-cdc25c, while upregulating the expression of p21, a cyclin/CDK complex inhibitor .
Future Directions
Cucurbitacins, including Isocucurbitacin D, offer a promising avenue for future cancer treatment strategies. Their diverse mechanisms of action make them attractive candidates for further investigation . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited, as a result, an increase in their chemical synthesis has been developed by researchers .
properties
IUPAC Name |
(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17,19-20,23-24,32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPSEMFPAVSKJO-DJMAWCNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@H](C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocucurbitacin D | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



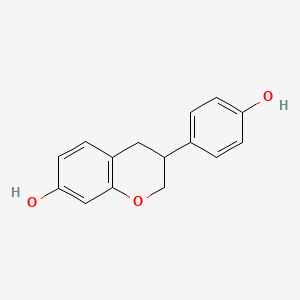
![(9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol](/img/structure/B3029435.png)
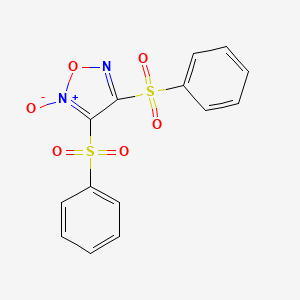
![3,4-Dihydroxy-5-[(2S)-1,4-dioxaspiro[4.5]decane-2-yl]furan-2(5H)-one](/img/structure/B3029438.png)


![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)

